Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate
CAS No.: 1491449-60-5
Cat. No.: VC3193997
Molecular Formula: C11H16ClN3O2
Molecular Weight: 257.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1491449-60-5 |
|---|---|
| Molecular Formula | C11H16ClN3O2 |
| Molecular Weight | 257.72 g/mol |
| IUPAC Name | ethyl 4-[(6-chloro-2-methylpyrimidin-4-yl)amino]butanoate |
| Standard InChI | InChI=1S/C11H16ClN3O2/c1-3-17-11(16)5-4-6-13-10-7-9(12)14-8(2)15-10/h7H,3-6H2,1-2H3,(H,13,14,15) |
| Standard InChI Key | ZTNWIMPHYQZCRY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCNC1=CC(=NC(=N1)C)Cl |
| Canonical SMILES | CCOC(=O)CCCNC1=CC(=NC(=N1)C)Cl |
Introduction
Chemical Identity and Structure
Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate is characterized by a distinct molecular structure featuring a pyrimidine core with specific substituents. The compound consists of a 6-chloro-2-methylpyrimidine ring connected via an amino linkage to a 4-carbon chain terminated with an ethyl ester group.
Basic Identification
| Parameter | Value |
|---|---|
| PubChem CID | 62922902 |
| CAS Registry Number | 1491449-60-5 |
| Creation Date in Database | 2012-10-22 |
| Last Modification Date | 2025-04-05 |
The compound is registered in chemical databases with several synonyms, including its IUPAC name and alternative nomenclature formats .
Structural Components
The molecular structure of Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate comprises several key structural elements:
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A pyrimidine heterocyclic ring system
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A chlorine atom at position 6 of the pyrimidine ring
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A methyl group at position 2 of the pyrimidine ring
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A secondary amine (NH) linkage at position 4 of the pyrimidine
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A four-carbon butanoate chain connected to the amine
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An ethyl ester functional group at the terminus of the chain
This structural arrangement contributes to the compound's chemical behavior, reactivity patterns, and potential applications in various chemical and biological contexts.
Physical and Chemical Properties
The physical and chemical properties of Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate determine its behavior in various chemical environments and its potential utility in research and applications.
Molecular Characteristics
Table 2: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClN₃O₂ |
| Molecular Weight | 257.72 g/mol |
| Exact Mass | 257.0931045 Da |
These fundamental properties establish the basic identity of the compound and are essential for analytical identification and characterization procedures .
Computed Physicochemical Properties
Various computational methods have been used to predict the physicochemical properties of this compound, providing insights into its potential behavior in different environments.
Table 3: Computed Physicochemical Properties
| Property | Value | Significance |
|---|---|---|
| XLogP3-AA | 2.4 | Measure of lipophilicity/hydrophobicity |
| Hydrogen Bond Donor Count | 1 | Contributes to intermolecular interactions |
| Hydrogen Bond Acceptor Count | 5 | Affects solubility and binding potential |
| Rotatable Bond Count | 7 | Indicates molecular flexibility |
These computed properties suggest that Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate has moderate lipophilicity with a reasonable balance of hydrogen bond donors and acceptors, along with significant conformational flexibility due to its rotatable bonds .
Structural Comparison with Related Compounds
Comparing Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate with structurally related compounds provides insights into structure-property relationships and potential functional similarities.
Comparison with Pyridine Analog
A closely related compound, Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate, shares similar structural features but contains a pyridine instead of a pyrimidine ring system.
Table 4: Comparison with Pyridine Analog
| Parameter | Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate | Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate |
|---|---|---|
| Molecular Formula | C₁₁H₁₆ClN₃O₂ | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 257.72 g/mol | 242.70 g/mol |
| Heterocyclic Core | Pyrimidine (diazine) | Pyridine (azine) |
| Number of Ring Nitrogens | 2 | 1 |
| Position of Chlorine | Position 6 | Position 4 |
| Additional Substituent | Methyl at position 2 | None specified |
Other Related Structures
The (6-chloro-2-methylpyrimidin-4-yl)amino moiety appears as a structural component in other compounds, such as 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, suggesting that this functional group serves as an important building block in the design of various chemical entities .
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